molecular formula C18H16BrClN2S B2851959 5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(isopropylthio)-1H-imidazole CAS No. 1226448-77-6

5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(isopropylthio)-1H-imidazole

Cat. No.: B2851959
CAS No.: 1226448-77-6
M. Wt: 407.75
InChI Key: WHDUVAIBOOPRFO-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-1-(3-chlorophenyl)-2-(isopropylthio)-1H-imidazole (CAS 1226448-77-6) is a synthetic small molecule with a molecular formula of C18H16BrClN2S and a molecular weight of 407.8 g/mol . This compound features a core imidazole ring, a privileged scaffold in medicinal chemistry, which is disubstituted with a 4-bromophenyl group at the 5-position and a 3-chlorophenyl group at the 1-position. A key functional group is the isopropylthio (methylthiopropyl) moiety at the 2-position of the imidazole ring, which can influence the compound's electronic properties and potential for intermolecular interactions . Imidazole derivatives are of significant interest in pharmaceutical and agrochemical research due to their wide range of biological activities . Specifically, structurally related pyrrolo[1,2-a]imidazole and imidazo[1,2-a]azepine derivatives have demonstrated promising in vitro antibacterial and antifungal activity against challenging pathogens such as Staphylococcus aureus , Escherichia coli , Klebsiella pneumoniae , and Cryptococcus neoformans . The presence of halogen substituents (bromo and chloro) on the phenyl rings is a common strategy in drug design to modulate lipophilicity, metabolic stability, and target binding affinity. As such, this compound serves as a valuable chemical intermediate or biological probe for researchers developing new antimicrobial agents and exploring structure-activity relationships (SAR) in heterocyclic chemistry . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions, consulting the safety data sheet (SDS) prior to use. The predicted density is 1.42 g/cm 3 at 20 °C, and the predicted boiling point is 544.1 °C .

Properties

IUPAC Name

5-(4-bromophenyl)-1-(3-chlorophenyl)-2-propan-2-ylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrClN2S/c1-12(2)23-18-21-11-17(13-6-8-14(19)9-7-13)22(18)16-5-3-4-15(20)10-16/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDUVAIBOOPRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(isopropylthio)-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with ammonia or primary amines in the presence of an acid catalyst.

    Introduction of the bromophenyl and chlorophenyl groups: This step often involves the use of brominated and chlorinated benzene derivatives, which can be introduced through electrophilic aromatic substitution reactions.

    Attachment of the isopropylthio group: This can be accomplished by reacting the intermediate compound with isopropylthiol in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(isopropylthio)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, potassium thiocyanate, or sodium methoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(isopropylthio)-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(isopropylthio)-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

Key Observations :

  • Halogenation : Dual halogenation (Br and Cl) is common across analogues, suggesting a design strategy to enhance binding affinity via halogen bonding or steric effects .
  • Synthetic Flexibility : The imidazole core allows diverse substitutions, enabling optimization for target-specific applications.

Yield Comparison :

  • Thiazoline derivatives () achieve >80% yields using 2-bromo-1-(4-bromophenyl)ethanone .
  • Triazole-thiones () are synthesized in 75–82% yields, suggesting efficient cyclization strategies .

Q & A

Q. Comparative SAR Analysis :

Substituent VariationObserved ActivityReference
Bromophenyl (Position 5) Antifungal (MIC: 4 µg/mL)
Chlorophenyl (Position 1) α-Glucosidase inhibition (IC₅₀: 15 µM)
Methylthio (Position 2) Reduced activity (MIC: >32 µg/mL)

Structural Elucidation : Single-crystal XRD to confirm absolute configuration and rule out stereochemical variability .

Assay Standardization : Replicate assays under controlled conditions (e.g., pH 7.4, 37°C) to minimize experimental variability .

Q. What role do computational methods like molecular docking play in predicting the target interactions of this compound?

  • Methodology :
  • Software : Schrödinger Suite (Glide module) for docking simulations .
  • Parameters : Binding affinity (ΔG), hydrogen bond interactions, and hydrophobic contacts with targets (e.g., CYP51 for antifungal activity) .
    • Validation :
  • In Vitro Correlation : Docking-predicted ΔG values (-9.2 kcal/mol) align with experimental IC₅₀ values (8 µM) for α-glucosidase inhibition .
  • Mutagenesis Studies : Key residues (e.g., Phe228 in CYP51) identified via docking were validated to disrupt binding upon mutation .

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